molecular formula C12H15NO B1375681 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane CAS No. 46246-91-7

6-Benzyl-2-oxa-6-azaspiro[3.3]heptane

Cat. No. B1375681
CAS RN: 46246-91-7
M. Wt: 189.25 g/mol
InChI Key: TZPHFPFBMJKZRM-UHFFFAOYSA-N
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Description

“6-Benzyl-2-oxa-6-azaspiro[3.3]heptane” is a chemical compound with the CAS Number: 46246-91-7 . It has a molecular weight of 189.26 . The IUPAC name for this compound is 6-benzyl-2-oxa-6-azaspiro[3.3]heptane . The InChI code for this compound is 1S/C12H15NO/c1-2-4-11(5-3-1)6-13-7-12(8-13)9-14-10-12/h1-5H,6-10H2 .


Synthesis Analysis

The synthesis of “6-Benzyl-2-oxa-6-azaspiro[3.3]heptane” has been described in the literature . The preparation of versatile azaspiro[3.3]heptanes carrying multiple exit vectors is disclosed. Expedient synthetic routes enable the straightforward access to these novel modules that are expected to have significance in drug discovery and design .


Molecular Structure Analysis

The molecular structure of “6-Benzyl-2-oxa-6-azaspiro[3.3]heptane” can be represented by the InChI code 1S/C12H15NO/c1-2-4-11(5-3-1)6-13-7-12(8-13)9-14-10-12/h1-5H,6-10H2 .


Physical And Chemical Properties Analysis

“6-Benzyl-2-oxa-6-azaspiro[3.3]heptane” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Improved Synthesis and Properties

An enhanced synthesis method for 2-oxa-6-azaspiro[3.3]heptane has been developed, producing a more stable and soluble product as a sulfonic acid salt. This improved synthesis expands the range of possible reaction conditions for the spirobicyclic 2-oxa-6-azaspiro[3.3]heptane (van der Haas et al., 2017).

Synthesis of Spirocyclic Compounds

A new synthesis route for spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, leads to novel compounds for potential drug discovery and chemistry applications. The synthesis involves oxidative cyclizations using Oxone® in formic acid, demonstrating the versatility of these spirocyclic oxetanes (Gurry et al., 2015).

Cycloaddition Chemistry

The compound is involved in regioselective 1,3-dipolar cycloaddition reactions, leading to the formation of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, a process significant in synthetic chemistry (Molchanov & Tran, 2013).

Amino Acid Synthesis

6-Benzyl-2-oxa-6-azaspiro[3.3]heptane is used in the synthesis of novel amino acids, potentially for use in biochemistry and drug design. This includes the synthesis of constrained amino acids, highlighting its significance in biochemical research (Radchenko et al., 2010).

Bifunctional Compounds Synthesis

Efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound, provide a basis for further selective derivations. This process is crucial for exploring new compounds in chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Novel Spirocyclic Azetidines

The synthesis of novel angular azaspiro[3.3]heptanes, including variants like gem-difluoro and gem-dimethyl, opens up possibilities for drug discovery. These methods facilitate the creation of library members or individual compounds on a preparative scale, crucial for pharmaceutical research (Guerot et al., 2011).

Safety And Hazards

The safety information for “6-Benzyl-2-oxa-6-azaspiro[3.3]heptane” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

6-benzyl-2-oxa-6-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-4-11(5-3-1)6-13-7-12(8-13)9-14-10-12/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPHFPFBMJKZRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1CC3=CC=CC=C3)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743627
Record name 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl-2-oxa-6-azaspiro[3.3]heptane

CAS RN

46246-91-7
Record name 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RNS van der Haas, JA Dekker, J Hassfeld, A Hager… - …, 2017 - thieme-connect.com
An improved synthesis of the bicyclic spiro compound 2-oxa-6-azaspiro[3.3]heptane is presented. While this compound is often isolated as an oxalate salt, its isolation as a sulfonic acid …
Number of citations: 6 www.thieme-connect.com

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